![molecular formula C16H23BO5 B13502856 Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methoxy group and an acetate moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of 4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to form the boronic ester. The resulting product is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: 4-methoxyphenylboronic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a methoxy group, used in the synthesis of different biaryl compounds.
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane: Contains a trimethylsilyl group, used in the synthesis of conjugated polymers.
Uniqueness
Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its combination of a methoxy group and an acetate moiety, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C16H23BO5 |
|---|---|
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3 |
InChI-Schlüssel |
OSBUSMVVUXSLQY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


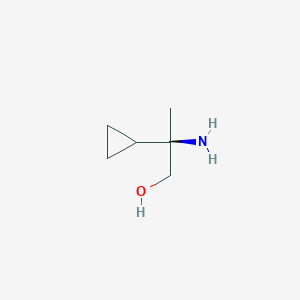
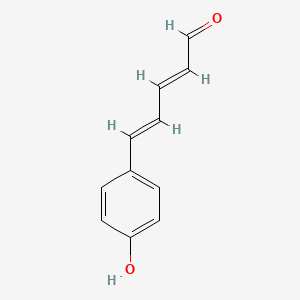
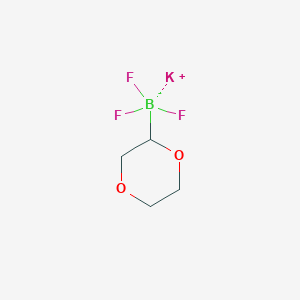
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
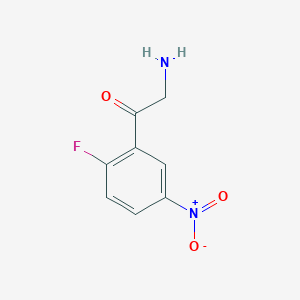
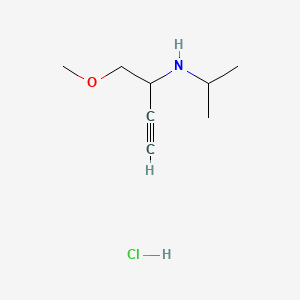
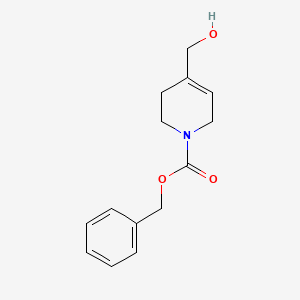
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
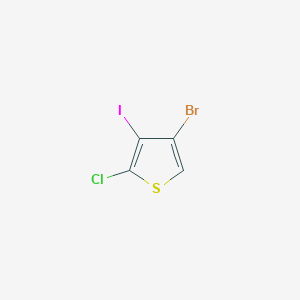
amine](/img/structure/B13502850.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
